molecular formula C23H29N5O3 B2617976 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one CAS No. 1021078-18-1

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

Cat. No.: B2617976
CAS No.: 1021078-18-1
M. Wt: 423.517
InChI Key: HKNQKRJPEJGGBV-UHFFFAOYSA-N
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Description

The compound 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one features a pyrazolo-pyridinone core with three key substituents:

  • Position 5: 2-Methoxyethyl group, enhancing hydrophilicity compared to alkyl chains.
  • Position 2: Phenyl group, contributing to aromatic stacking interactions.
  • Position 7: 4-Propylpiperazine-1-carbonyl moiety, likely influencing receptor binding and pharmacokinetics.

This compound’s design aligns with trends in kinase or phosphodiesterase inhibitor development, where piperazine derivatives are common .

Properties

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O3/c1-3-9-25-10-12-27(13-11-25)22(29)19-16-26(14-15-31-2)17-20-21(19)24-28(23(20)30)18-7-5-4-6-8-18/h4-8,16-17H,3,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNQKRJPEJGGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCN(CC1)C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[4,3-c]pyridin-3-one core, followed by the introduction of the methoxyethyl, phenyl, and propylpiperazine groups through various substitution and coupling reactions. Common reagents used in these reactions include organometallic compounds, halogenating agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like thionyl chloride or bromine, and nucleophiles such as amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Analysis

Table 1: Structural and Physicochemical Comparisons
Compound Name Core Structure Position 5 Substituent Position 7 Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
Target Compound Pyrazolo[4,3-c]pyridin-3-one 2-Methoxyethyl 4-Propylpiperazine-1-carbonyl ~C₂₅H₂₉N₅O₃ ~471.5 Reference compound for design
5-Ethyl-7-{[4-(2-fluorophenyl)piperazinyl]carbonyl}-2-phenylpyrazolo[4,3-c]pyridin-3-one Pyrazolo[4,3-c]pyridin-3-one Ethyl 4-(2-Fluorophenyl)piperazine-1-carbonyl C₂₅H₂₄FN₅O₂ 445.50 Fluorinated aryl piperazine; lower MW
5-(2-Ethoxyphenyl)-1-methyl-3-propylpyrazolo[4,3-d]pyrimidin-7-one (UK 088800) Pyrazolo[4,3-d]pyrimidin-7-one 2-Ethoxyphenyl Piperazine sulfonyl group (varies) C₁₇H₂₀N₄O₂ 312.38 Pyrimidinone core; sulfonyl linkage
MK8 (2-(4-Fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one Phenyl 4-Fluorophenyl C₁₉H₁₃FN₄O 336.33 Pyrimidinone core; lacks piperazine

Pharmacological Implications

  • Piperazine Derivatives : The 4-propylpiperazine group in the target compound may improve blood-brain barrier penetration compared to 4-(2-fluorophenyl)piperazine (), which is bulkier and more polar .
  • Methoxyethyl vs.
  • Pyridinone vs. Pyrimidinone Cores: Pyrazolo[4,3-c]pyridin-3-one (target) offers a larger planar surface for aromatic interactions than pyrimidinone cores (MK8), possibly affecting binding affinity .

Research Findings and Gaps

  • Activity Data: No direct biological data for the target compound is available in the evidence. However, piperazine-containing analogs (e.g., ) are often evaluated for CNS or PDE inhibition .
  • Synthetic Challenges : The 7-position carbonyl linkage (target) may require careful optimization to avoid byproducts, as seen in ’s use of FeCl₃ catalysis .

Biological Activity

The compound 5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a novel pyrazolopyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Molecular Formula

  • C : 25
  • H : 29
  • N : 5
  • O : 3

Structural Features

The compound features a pyrazolo[4,3-c]pyridine core with various substituents that enhance its biological activity. The presence of a piperazine moiety is particularly significant as it is often associated with diverse pharmacological effects.

IUPAC Name

5-(2-methoxyethyl)-2-phenyl-7-(4-propylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may engage in:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Covalent bonding

These interactions can modulate various biological pathways including signal transduction and metabolic regulation.

Pharmacological Effects

Research indicates that this compound exhibits potential in several areas:

  • Antimicrobial Activity
    • Preliminary studies suggest that derivatives of pyrazolo[4,3-c]pyridine structures possess moderate to good antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds in this class have shown efficacy against Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties
    • Some derivatives have demonstrated cytotoxic effects on cancer cell lines. The mechanism appears to involve the induction of apoptosis through the modulation of cell cycle regulators .
  • Neuropharmacological Effects
    • Piperazine derivatives are known for their neuroactive properties. This compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer’s .

Table 1: Summary of Biological Activities

Activity TypeOrganism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusModerate inhibition
AntimicrobialEscherichia coliModerate inhibition
CytotoxicityHeLa (cervical cancer cells)Induction of apoptosis
Enzyme InhibitionHuman acetylcholinesteraseSignificant inhibition

Detailed Findings

  • Antimicrobial Studies
    • In vitro assays demonstrated that the compound exhibited a zone of inhibition against various bacterial strains. The results indicated that modifications in the side chains could enhance activity.
  • Cytotoxicity Assays
    • In studies involving cancer cell lines, the compound was tested for its ability to induce cell death. Results showed a dose-dependent response with significant cytotoxicity at higher concentrations.
  • Neuropharmacological Screening
    • Virtual screening methods revealed that the compound binds effectively to acetylcholinesterase, suggesting its potential as a therapeutic agent in cognitive disorders.

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